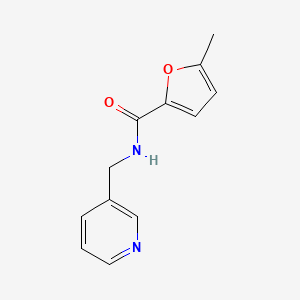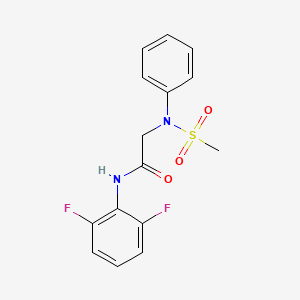
5-methyl-N-(3-pyridinylmethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(3-pyridinylmethyl)-2-furamide, also known as MPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPF is a furan derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 5-methyl-N-(3-pyridinylmethyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the production of prostaglandins, which are mediators of inflammation. 5-methyl-N-(3-pyridinylmethyl)-2-furamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
5-methyl-N-(3-pyridinylmethyl)-2-furamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 5-methyl-N-(3-pyridinylmethyl)-2-furamide has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. In addition, 5-methyl-N-(3-pyridinylmethyl)-2-furamide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-methyl-N-(3-pyridinylmethyl)-2-furamide in lab experiments is its unique biochemical and physiological effects, which make it a promising candidate for drug development. However, one of the limitations of using 5-methyl-N-(3-pyridinylmethyl)-2-furamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 5-methyl-N-(3-pyridinylmethyl)-2-furamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for 5-methyl-N-(3-pyridinylmethyl)-2-furamide research. One potential direction is the development of 5-methyl-N-(3-pyridinylmethyl)-2-furamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another potential direction is the development of 5-methyl-N-(3-pyridinylmethyl)-2-furamide-based drugs for cancer therapy. Future studies should also focus on understanding the mechanism of action of 5-methyl-N-(3-pyridinylmethyl)-2-furamide and its potential side effects, as well as improving its solubility in water for in vivo administration.
Synthesemethoden
The synthesis method for 5-methyl-N-(3-pyridinylmethyl)-2-furamide involves the reaction of 5-methylfuran-2-carboxylic acid with 3-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified by recrystallization to obtain pure 5-methyl-N-(3-pyridinylmethyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(3-pyridinylmethyl)-2-furamide has been extensively studied in scientific research for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 5-methyl-N-(3-pyridinylmethyl)-2-furamide has also been found to have antitumor activity, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
5-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-4-5-11(16-9)12(15)14-8-10-3-2-6-13-7-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIJCEGRXPPFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)

![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)
![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
